molecular formula C8H10ClNO2 B1526680 1-(2-Chloropyridin-3-yl)propane-1,3-diol CAS No. 911826-20-5

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Cat. No.: B1526680
CAS No.: 911826-20-5
M. Wt: 187.62 g/mol
InChI Key: UOMNTRYDKIYTMR-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)propane-1,3-diol is a chemical compound characterized by its molecular structure, which includes a chloropyridine ring and a propane-1,3-diol moiety

Biochemical Analysis

Biochemical Properties

1-(2-Chloropyridin-3-yl)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of specific proteins, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-3-yl)propane-1,3-diol can be synthesized through several methods, including:

  • Halogenation and Subsequent Reduction: Starting with 2-chloropyridine-3-carbaldehyde, the compound can undergo halogenation followed by reduction to introduce the propane-1,3-diol group.

  • Grignard Reaction: Reacting 2-chloropyridine-3-carbaldehyde with ethylene oxide in the presence of a Grignard reagent can yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Primary, secondary, and tertiary alcohols.

  • Substitution Products: Amines, azides, and other substituted pyridines.

Scientific Research Applications

1-(2-Chloropyridin-3-yl)propane-1,3-diol has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of various chemical products, such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-3-yl)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Chloropyridine-3-boronic acid

  • 1-(2-Chloropyridin-3-yl)ethanone

  • 2-Chloropyridine-3-carbaldehyde

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Properties

IUPAC Name

1-(2-chloropyridin-3-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMNTRYDKIYTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCC(O)c1cccnc1Cl
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Synthesis routes and methods II

Procedure details

A solution of tetrabutylammonium fluoride in THF (1M, 3.3 mL) was added to a solution of 3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol in THF (5 mL) and stirred for 60 min, then silica gel was added and the solvent were removed under reduced pressure. The entire flask contents were added to a column, that was prepared and eluted with 75% ETOAC/Hex, to yield that titled product (0.49 g), NMR CD3OD 1H δ 8.3 (dd, 1H), 8.0 (dd, 1H), 7.4 (dd, 1H), 5.1 (dd, 1H), 3.8 (m, 2H), 2.0 (m, 1H), 1.8 (m, 1H); MH+=188/190.
Quantity
0 (± 1) mol
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3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol
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0 (± 1) mol
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3.3 mL
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5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-(2-chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester (66.7 mmol) in 47 mL THF was added a suspension of LiAlH4 (100 mmol) in 219 mL THF at 0° C. The mixture was stirred at 0° C. for 1 h and was then quenched by adding consecutively 3.8 mL water, 3.8 mL 15% aq. NaOH solution and 11.4 mL water. The mixture was filtrated and the residue was washed with MTBE and EtOAc. The filtrate was dried over MgSO4 and concentrated in vacuo to obtain the desired product as yellow solid.
Quantity
66.7 mmol
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47 mL
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100 mmol
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219 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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